3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride
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Overview
Description
3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride typically involves the Ritter cyclocondensation reaction. This method uses 3,4-dimethylbenzylcarbinols and thiocyanatoanilines as starting materials. The reaction is carried out in a heterophasic medium of toluene with sulfuric acid at temperatures ranging from 60 to 70°C . The hydrochloride salt of the compound is obtained by passing dry hydrogen chloride gas through an ethyl acetate solution of the corresponding base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which are intermediates in various synthetic pathways.
Reduction: Reduction reactions can convert the iminium salts back to the original amine compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-alkylated and N-acylated derivatives of this compound .
Scientific Research Applications
3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes in the body, leading to changes in cellular processes. For example, its analgesic activity is believed to be mediated through the modulation of pain receptors and neurotransmitter release . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylthioaniline hydrochloride: This compound has similar structural features and biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and exhibit various pharmacological properties.
Uniqueness
3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine hydrochloride group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3,3-dimethyl-4H-isoquinolin-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13-11;/h3-6H,7H2,1-2H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLFVCTZZPCSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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